1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2,3-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2,3-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, chlorinated phenoxy group, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2,3-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2,3-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated compounds.
Scientific Research Applications
1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2,3-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2,3-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-chloro-3-methyl-: This compound shares the chlorinated phenoxy group but lacks the pyrazole ring and carboxamide group.
3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid: This compound also contains the chlorinated phenoxy group but differs in its boronic acid functionality.
Uniqueness
1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2,3-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-[(4-chloro-3-methylphenoxy)methyl]-N-(2,3-dimethylphenyl)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-13-5-4-6-18(15(13)3)22-20(25)19-9-10-24(23-19)12-26-16-7-8-17(21)14(2)11-16/h4-11H,12H2,1-3H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCALLGHFIHCOAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=NN(C=C2)COC3=CC(=C(C=C3)Cl)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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